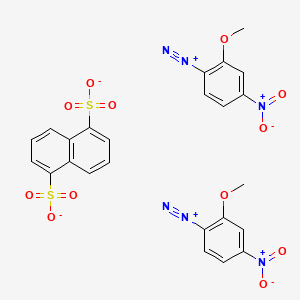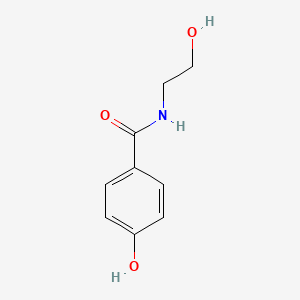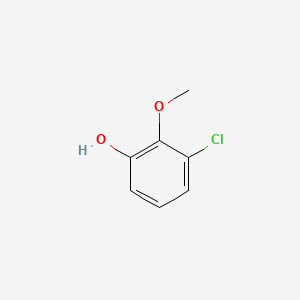
5-Methyl-2-heptanol
Overview
Description
5-Methyl-2-heptanol: is an organic compound with the molecular formula C8H18O . It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a heptane chain, with a methyl group attached to the fifth carbon. This compound is known for its use in various industrial and chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-2-heptanol can be synthesized through several methods. One common method involves the reduction of 5-methyl-2-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 5-methyl-2-heptanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction of the ketone to the corresponding alcohol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-2-heptanol can undergo oxidation reactions to form 5-methyl-2-heptanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned, the compound can be synthesized through the reduction of 5-methyl-2-heptanone.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 5-methyl-2-heptyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: NaBH4 or LiAlH4 in ether or THF.
Substitution: SOCl2 or PBr3 (phosphorus tribromide) in anhydrous conditions.
Major Products:
Oxidation: 5-Methyl-2-heptanone.
Reduction: this compound (from 5-methyl-2-heptanone).
Substitution: 5-Methyl-2-heptyl chloride or bromide.
Scientific Research Applications
Chemistry: 5-Methyl-2-heptanol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various esters and ethers.
Biology and Medicine: In biological research, this compound is used in the study of enzyme-catalyzed reactions involving alcohols. It serves as a model compound to understand the behavior of secondary alcohols in metabolic pathways.
Industry: The compound is utilized in the manufacture of fragrances and flavors due to its pleasant odor. It is also used in the production of plasticizers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 5-Methyl-2-heptanol primarily involves its interaction with enzymes and other molecular targets in biological systems. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing the structure and function of proteins and membranes. In industrial applications, its mechanism of action is related to its solvent properties and ability to dissolve various organic compounds.
Comparison with Similar Compounds
2-Heptanol: Similar structure but lacks the methyl group on the fifth carbon.
5-Methyl-2-hexanol: Shorter carbon chain with similar functional groups.
2-Methyl-2-heptanol: The methyl group is attached to the second carbon instead of the fifth.
Uniqueness: 5-Methyl-2-heptanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the methyl group on the fifth carbon influences its reactivity and interactions compared to other similar alcohols.
Properties
IUPAC Name |
5-methylheptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-4-7(2)5-6-8(3)9/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBAYNKBWGEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866434 | |
| Record name | 5-Methylheptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54630-50-1 | |
| Record name | 2-Heptanol, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054630501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylheptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Heptanol, 5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 5-methyl-2-heptanol as a metabolite of 3-methylheptane in rat urine?
A1: The identification of this compound in rat urine after dosing with 3-methylheptane [] provides valuable insights into the metabolic pathway of this hydrocarbon in the rat model. This information contributes to our understanding of how the structure of hydrocarbons influences their metabolism and potential toxicity. Unlike 2,2,4-trimethylpentane, which is known to induce significant nephrotoxicity, 3-methylheptane showed a less severe effect on the kidneys, as evidenced by the minimal hyaline droplet formation and lack of cast formation []. Identifying specific metabolites like this compound helps researchers elucidate the metabolic differences between various hydrocarbons and their potential for causing organ-specific toxicity.
Q2: Are there any known applications of this compound in the food industry, specifically related to aroma?
A2: While the provided research does not specifically address the aroma profile of this compound, the second paper highlights the importance of GC-MS-Olfactometry in analyzing aroma-active compounds in food []. This technique could be relevant for studying the potential contribution of this compound to the aroma of certain foods, should it be found present. Further research would be needed to investigate its presence and potential role as an aroma compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)



![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)

![4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B1584008.png)


![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/new.no-structure.jpg)

